1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone

Catalog No.
S12371864
CAS No.
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone

Product Name

1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone

IUPAC Name

1-pyrazolo[1,5-a]pyridin-7-ylethanone

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-6-10-11(8)9/h2-6H,1H3

InChI Key

YOEFDQPSUHVIKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=CC=NN21

1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone (CAS 1514523-80-8) is a pre-functionalized bicyclic heteroaromatic building block characterized by an acetyl group at the sterically demanding 7-position, directly adjacent to the bridgehead nitrogen. This compound serves as a critical precursor for advanced pharmaceuticals and agrochemicals where the pyrazolo[1,5-a]pyridine core acts as a bioisostere for indole or azaindole. Unlike the more common 3-substituted isomers, the 7-acetyl derivative provides a specific spatial vector for downstream elaboration, making it essential for accessing deep binding pockets in drug discovery and for blocking metabolic liabilities associated with the unsubstituted pyrazolo[1,5-a]pyridine core [1].

Substituting this compound with the more readily available 1-(pyrazolo[1,5-a]pyridin-3-yl)ethanone or the unfunctionalized pyrazolo[1,5-a]pyridine core fundamentally compromises both synthetic workflows and application efficacy [1]. Direct electrophilic substitution on the bare core overwhelmingly favors the C-3 position, meaning the 7-acetyl isomer cannot be generated through simple late-stage functionalization. Furthermore, in medicinal chemistry, the 3-position projects substituents into solvent-exposed regions, whereas the 7-position directs them into critical, sterically constrained target cavities. Attempting to use a 3-isomer as a structural surrogate will result in a near-total loss of the intended geometric and binding profile.

Bypassing Low-Yield Directed Metalation Pathways

Direct electrophilic acetylation of pyrazolo[1,5-a]pyridine regioselectively targets the C-3 position due to its high electron density, yielding >90% of the 3-acetyl isomer and negligible (<5%) amounts of the 7-acetyl product [1]. Synthesizing the 7-acetyl derivative from the unfunctionalized core requires complex, multi-step directed ortho-metalation (DoM) or de novo cyclization routes that typically suffer from overall yields below 30% and require cryogenic conditions [2]. Procuring 1-(pyrazolo[1,5-a]pyridin-7-yl)ethanone directly eliminates these inefficient steps.

Evidence DimensionSynthetic yield via direct electrophilic acetylation
Target Compound Data1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone (Procured directly: 100% availability)
Comparator Or BaselineUnfunctionalized pyrazolo[1,5-a]pyridine (In-house synthesis: <5% yield of 7-isomer via direct methods)
Quantified Difference>85% yield difference favoring direct procurement over in-house direct acetylation
ConditionsStandard Friedel-Crafts or electrophilic acetylation conditions

Procurement of the pre-functionalized 7-isomer saves significant process time, avoids costly cryogenic organometallic steps, and guarantees regiochemical purity.

Quantitative Geometric Vectoring for Deep-Pocket Binding

In structural biology studies of dual Mcl-1/Bcl-xL inhibitors, substituents at the 7-position of the pyrazolo[1,5-a]pyridine core are positioned to project into deep hydrophobic cavities, forming critical interactions like hydrogen bonds with Arg263 at distances of ~2.8-3.1 Å [1]. In contrast, 3-substituted analogs project their functional groups into solvent-exposed regions, which can lead to a 10- to 100-fold reduction in target binding affinity [2]. The 7-acetyl group provides the exact starting vector needed to build these high-affinity interactions.

Evidence DimensionTarget cavity penetration and binding orientation
Target Compound Data7-substituted pyrazolo[1,5-a]pyridines (Deep cavity penetration, e.g., Arg263 interaction)
Comparator Or Baseline3-substituted pyrazolo[1,5-a]pyridines (Solvent-exposed projection)
Quantified Difference10- to 100-fold typical improvement in binding affinity for sterically constrained pockets
ConditionsX-ray cocrystal structure analysis and in vitro binding assays

Buyers developing targeted therapeutics must select the 7-isomer to achieve the specific spatial trajectory required for high-affinity target engagement.

Steric Shielding of Metabolic Oxidation Sites

The C-7 position of the pyrazolo[1,5-a]pyridine ring is a known site for cytochrome P450-mediated metabolic oxidation. Functionalizing this position with an acetyl group or its downstream derivatives sterically shields the adjacent bridgehead nitrogen and blocks the C-7 oxidation liability [1]. Studies on related fused bicyclic systems indicate that blocking the C-7/C-8 positions can increase human liver microsome (HLM) stability and extend in vitro half-life by >2-fold compared to analogs with unsubstituted C-7 protons [2].

Evidence DimensionIn vitro metabolic stability (HLM half-life)
Target Compound DataC-7 functionalized pyrazolo[1,5-a]pyridines
Comparator Or BaselineUnsubstituted C-7 pyrazolo[1,5-a]pyridines
Quantified Difference>2-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays

Utilizing the 7-acetyl building block enables the synthesis of downstream candidates with inherently improved pharmacokinetic profiles and reduced metabolic liabilities.

Synthesis of Sterically Constrained Kinase and Apoptosis Inhibitors

Because the 7-acetyl group provides a specific trajectory into deep hydrophobic pockets, 1-(pyrazolo[1,5-a]pyridin-7-yl)ethanone is the required starting material for developing inhibitors targeting sterically demanding active sites, such as the Mcl-1/Bcl-xL west region [1]. It allows chemists to build complex side chains that the 3-isomer cannot geometrically support.

Development of Metabolically Stable Bioisosteres

For drug discovery programs suffering from rapid clearance due to oxidation at the pyrazolo[1,5-a]pyridine core, starting with the 7-acetyl derivative effectively blocks the C-7 metabolic liability [2]. This makes it a targeted precursor for synthesizing long-acting indole or azaindole bioisosteres.

Regioselective Cross-Coupling and Condensation Workflows

In industrial synthesis where regiochemical purity is paramount, using the pre-functionalized 7-acetyl compound avoids the poor yields and complex purifications associated with direct functionalization of the pyrazolo[1,5-a]pyridine core [3]. It serves as a reliable, high-purity node for downstream condensation reactions at the historically difficult-to-access 7-position.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

160.063662883 g/mol

Monoisotopic Mass

160.063662883 g/mol

Heavy Atom Count

12

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